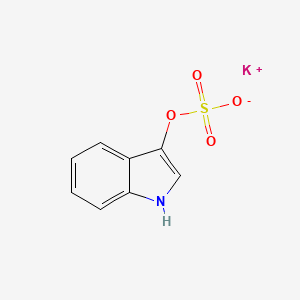
2-Iodobenzoic acid
Übersicht
Beschreibung
2-Iodobenzoic acid, also known as o-iodobenzoic acid, is an isomer of iodobenzoic acid . It is a white solid compound with the chemical formula C7H5IO2 . One of its most common uses is as a precursor for the preparation of 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane, both used as mild oxidants .
Synthesis Analysis
This compound can be synthesized by a Sandmeyer reaction: the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the diazotization of anthranilic acid with sodium nitrite in the presence of sulfuric acid, followed by the addition of a mixture of potassium iodide and sulfuric acid .Molecular Structure Analysis
The linear formula of this compound is IC6H4CO2H . Its molecular weight is 248.02 g/mol . The InChI key is CJNZAXGUTKBIHP-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound exhibits strong reactivity towards nucleophiles, making it useful in substitution reactions . It has been successfully used in the synthesis of a novel type of hypervalent iodine reagents called vinylbenziodoxolones (VBX) .Physical And Chemical Properties Analysis
This compound is a white solid compound with a melting point of 160-162 °C . It is slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .Wissenschaftliche Forschungsanwendungen
Dehydrogenation of Tetrahydro-β-carbolines:
- 2-Iodoxybenzoic acid, a derivative of 2-iodobenzoic acid, is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions. This method was effectively employed in the total synthesis of marine indole alkaloid eudistomin U (Panarese & Waters, 2010).
Oxidation Reactions:
- This compound is used in situ to generate o-iodoxybenzoic acid (IBX) which then acts as a catalyst in the oxidation of primary and secondary alcohols in environmentally friendly solvent mixtures. This demonstrates its utility in acting as a less hazardous reagent for catalytic oxidations (Thottumkara, Bowsher, & Vinod, 2005).
Thermodynamic Studies:
- Detailed thermodynamic studies of this compound and its isomers provide insights into its physical properties, including sublimation and fusion enthalpies, which are crucial for understanding its behavior in various applications (Tan & Sabbah, 1994).
Oxidation of Alcohols:
- 2-Iodoxybenzoic acid (IBX) is notably used for the oxidation of alcohols to aldehydes or ketones. It demonstrates a wide array of applications in synthetic chemistry far beyond simple alcohol oxidation, reflecting its synthetic potential and versatility (Duschek & Kirsch, 2011).
Iodine Accumulation in Plants:
- Iodobenzoates including this compound are studied for their effects on plant growth, development, and antioxidant activity. This research aims to compare iodine uptake and its effects on the antioxidative potential of plants (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Wirkmechanismus
Target of Action
2-Iodobenzoic acid primarily targets enzymes in the body, particularly those containing vicinal sulfhydryls . These enzymes play a crucial role in various biochemical reactions, and their activity can be significantly influenced by the action of this compound .
Mode of Action
This compound acts as an oxidant , which oxidizes vicinal sulfhydryls to disulfides within enzymes . This oxidation process can lead to the inactivation of the enzymes or cause conformational changes . It is also used to cleave tryptophanyl peptide bonds .
Biochemical Pathways
This compound affects various biochemical pathways, particularly those involving oxidation reactions . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities . Some of these reactions proceed by a single electron transfer (SET) mechanism .
Pharmacokinetics
For instance, a study on a related compound, 125I-labelled o-iodobenzoate (OIB), found that the half-life of OIB elimination was approximately 38.7 minutes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its role as an oxidant. By oxidizing vicinal sulfhydryls within enzymes, it can lead to enzyme inactivation or conformational changes . This can have a significant impact on the biochemical reactions that these enzymes are involved in, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNZAXGUTKBIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2532-17-4 (mono-hydrochloride salt) | |
| Record name | 2-Iodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058976 | |
| Record name | Benzoic acid, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Iodobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000198 [mmHg] | |
| Record name | 2-Iodobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10883 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
88-67-5, 1321-07-9 | |
| Record name | 2-Iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-IODOBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Iodobenzoic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-IODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q00V80J7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-iodobenzoic acid?
A1: The molecular formula of this compound is C₇H₅IO₂, and its molecular weight is 248.02 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized by various spectroscopic techniques. It shows characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy. For instance, the ¹H NMR spectrum reveals a multiplet for aromatic protons and a broad singlet for the carboxylic acid proton. []
Q3: What is the stability of this compound under different storage conditions?
A3: While this compound is generally stable, its derivative, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), requires careful storage. IBX is reported to be explosive under impact or heating above 200 °C. [] Proper storage involves keeping it dry, in a darkened vessel under a nitrogen atmosphere, and refrigerated. Under these conditions, IBX maintains over 95% purity for at least six months. In contrast to its derivative Dess-Martin periodinane, IBX demonstrates greater stability towards air and moisture.
Q4: What are the common uses of this compound in organic synthesis?
A4: this compound serves as a crucial starting material for synthesizing various hypervalent iodine reagents. These reagents find extensive applications in organic synthesis as mild and selective oxidizing agents. [, , ] For example, IBX, a hypervalent iodine reagent derived from this compound, efficiently oxidizes alcohols to aldehydes, showcasing its utility in complex molecule synthesis. []
Q5: How does the presence of a carboxylate group influence the reactivity of this compound in palladium-catalyzed reactions?
A5: Density functional theory (DFT) calculations revealed that the ortho-carboxylate group in this compound plays a crucial role in palladium-catalyzed C(sp3)-H arylation reactions. [] It facilitates the reductive elimination step from a PdIV intermediate, not the oxidative addition on PdII as previously suggested. This finding highlights the significance of the ortho-carboxylate group in controlling reaction pathways and enabling efficient arylation.
Q6: Can this compound be used in the synthesis of heterocyclic compounds?
A6: Yes, this compound serves as a valuable building block in synthesizing diverse heterocyclic compounds. For instance, it can be employed in palladium-catalyzed reactions with allenylphosphonates to yield benzofurans and isocoumarins. [, ] Furthermore, this compound reacts with terminal alkynes in the presence of a copper catalyst to afford 3-substituted isocoumarins. []
Q7: Can you elaborate on the use of this compound in multicomponent reactions?
A7: this compound participates effectively in palladium-catalyzed multicomponent reactions. One example is its use in the synthesis of 4-[(methoxycarbonyl)methyl]-3,4-dihydroisoquinolin-1-ones. [] This reaction involves the formation of a pyridine ring through intramolecular palladium-catalyzed carbon-carbon bond formation, followed by an alkoxycarbonylation step, highlighting the versatility of this compound in constructing complex molecules.
Q8: Can hypervalent iodine oxidants be synthesized electrochemically from this compound?
A8: Yes, electrochemical methods provide an alternative route for synthesizing hypervalent iodine oxidants from this compound. Researchers have successfully synthesized 2-iodosylbenzoic acid and 2-iodylbenzoic acid (IBX) via anodic oxidation of this compound using a boron-doped diamond anode. [, , ] This approach offers advantages in terms of environmental friendliness and scalability compared to traditional chemical methods.
Q9: How does the electrochemical behavior of this compound differ on various electrode materials?
A9: The choice of electrode material significantly impacts the electrochemical behavior of this compound. Studies using cyclic voltammetry and in situ FTIR spectroscopy have shown that silver and copper electrodes exhibit higher electrocatalytic activity for the reductive deiodination of this compound compared to platinum and titanium electrodes. [, ] These findings underscore the importance of electrode material selection in optimizing electrochemical reactions involving this compound.
Q10: Have computational methods been used to study this compound and its derivatives?
A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has provided valuable insights into the reactivity and reaction mechanisms of this compound and its derivatives. [, , ] These studies have helped elucidate reaction pathways, identify key intermediates, and rationalize the observed regioselectivity in various transformations involving this compound.
Q11: Does this compound have any effects on plant physiology?
A11: Research suggests that this compound and other organoiodine compounds can influence the antioxidative and sugar metabolism in plants like tomatoes. [] The effects vary depending on the specific compound and its concentration. For example, this compound was observed to increase the content of soluble sugars in tomato leaves and roots, indicating its potential role in plant metabolism.
Q12: How does the application of this compound affect iodine uptake in plants?
A12: Studies on sweetcorn plants have shown that the application of this compound, along with vanadium, can influence iodine uptake and distribution. [] Vanadium is thought to stimulate the activity of vanadium-dependent iodoperoxidase (vHPO), an enzyme potentially involved in iodine uptake. This suggests a synergistic effect of vanadium and this compound on iodine accumulation in plants.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















